(1H-Pyrazol-3-yl)boronic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

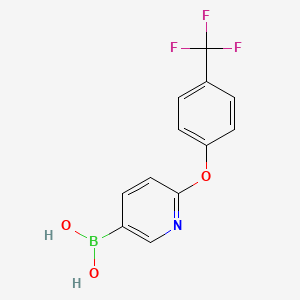

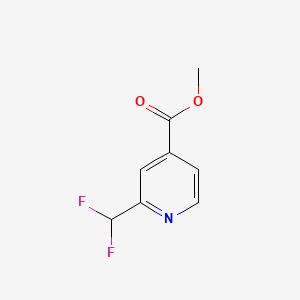

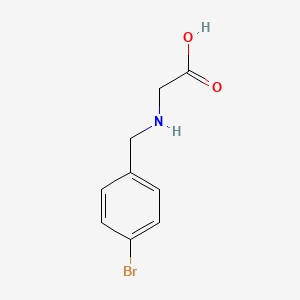

1H-Pyrazol-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C3H6BClN2O2 . It is used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives .

Synthesis Analysis

The compound can be synthesized through the Suzuki-Miyaura coupling reaction, where it reacts with different aryl halides over a palladium catalyst .Molecular Structure Analysis

The molecular weight of 1H-Pyrazol-3-ylboronic acid hydrochloride is 148.35 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis

As mentioned earlier, 1H-Pyrazol-3-ylboronic acid hydrochloride is used in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives .Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : 1-Alkyl-pyrazole acid, a derivative of 1H-pyrazole, is a crucial intermediate for synthesizing many biologically active compounds. For instance, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate from 1H-pyrazole involves several steps, including methylation, conversion into boronic acids, and condensation with pinacol, highlighting the importance of these compounds in complex organic syntheses (Zhang Yu-jua, 2013).

Development of Silylated or Germylated Pyrazoleboronic Acids : The synthesis and structural characterization of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are silylated or germylated, contribute to our understanding of boronic acid derivatives. These compounds have potential applications in various chemical reactions and molecular syntheses (K. Durka et al., 2015).

Application in Suzuki Couplings : An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, including the isolation of its corresponding lithium hydroxy ate complex, has been described. This ester shows significant utility in Suzuki coupling reactions, a critical method in organic chemistry for forming carbon-carbon bonds (Peter R. Mullens, 2009).

Potential in Pyrotechnic Coloring Agents : Research on lithium dihydrobis(azolyl)borates, including derivatives of 1H-pyrazole, explores their potential as environmentally friendly red pyrotechnic coloring agents. This is particularly relevant given the impact of traditional strontium-based colorants on health (Alicia Dufter et al., 2020).

Use in Pharmaceutical Compounds : The boronic acid moiety in compounds like bortezomib, which has a structure related to 1H-pyrazol-3-yl boronic acid, is crucial for its activity as a proteasome inhibitor. This highlights the role of boronic acid derivatives in the development of pharmaceutical compounds (A. Bolognese et al., 2009).

Safety and Hazards

Zukünftige Richtungen

1H-Pyrazol-3-ylboronic acid hydrochloride has potential applications in the preparation of receiver-amplifier, self-immolative dendrimers as potential platforms for self-triggered multiple-release prodrugs, and the preparation of bifunctional water-soluble triazole-containing derivatives of ethyl (hydroxycamptothecin) via click chemistry and conjugation to monoclonal antibodies for anticancer therapy .

Wirkmechanismus

Target of Action

(1H-Pyrazol-3-yl)boronic acid hydrochloride is a boron-based compound that is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound is the transition metal catalyst, palladium, used in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, (1H-Pyrazol-3-yl)boronic acid hydrochloride interacts with the palladium catalyst. The reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . The compound then undergoes transmetalation, a process where the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (1H-Pyrazol-3-yl)boronic acid hydrochloride. This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c for stability . This suggests that the compound may have specific requirements for stability and efficacy, which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of (1H-Pyrazol-3-yl)boronic acid hydrochloride is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of (1H-Pyrazol-3-yl)boronic acid hydrochloride are influenced by environmental factors such as temperature and atmosphere. The compound should be stored under -20°C in an inert atmosphere for stability . These conditions may also influence the compound’s action and efficacy in the Suzuki–Miyaura cross-coupling reaction .

Eigenschaften

IUPAC Name |

1H-pyrazol-5-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVMFPRVYZDAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718339 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314216-33-5 |

Source

|

| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)